molecular formula C7H16N2O3 B1284154 Tert-butyl 2-(aminooxy)ethylcarbamate CAS No. 75051-55-7

Tert-butyl 2-(aminooxy)ethylcarbamate

Cat. No.: B1284154
CAS No.: 75051-55-7
M. Wt: 176.21 g/mol
InChI Key: JRLJOAREDJOYLW-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminooxy)ethylcarbamate is an organic compound with the molecular formula C7H16N2O3. It is a carbamate derivative that features an aminooxy functional group, making it a versatile intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and agrochemicals due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(aminooxy)ethylcarbamate typically involves the reaction of tert-butyl chloroformate with 2-(aminooxy)ethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted at low temperatures to prevent decomposition of the reactants and to ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and to optimize the yield. The product is then purified through distillation or recrystallization to achieve the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine.

    Substitution: It can participate in nucleophilic substitution reactions where the aminooxy group is replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like tetrahydrofuran.

    Substitution: Various nucleophiles in the presence of a suitable base or catalyst.

Major Products:

    Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

    Reduction: Corresponding amines.

    Substitution: Substituted carbamates with different functional groups.

Scientific Research Applications

Tert-butyl 2-(aminooxy)ethylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for labeling and detection purposes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of enzyme inhibitors and other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminooxy)ethylcarbamate involves its reactivity with various nucleophiles and electrophiles. The aminooxy group can form stable bonds with carbonyl compounds, making it useful in the formation of oxime derivatives. This reactivity is exploited in the synthesis of various bioactive molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

    Tert-butyl 2-(2-aminoethoxy)ethylcarbamate: Similar in structure but with an additional ethoxy group.

    Tert-butyl 2-(hydroxyethyl)carbamate: Lacks the aminooxy group, making it less reactive in certain applications.

    Tert-butyl N-(2-hydroxyethyl)carbamate: Another related compound with different functional groups.

Uniqueness: Tert-butyl 2-(aminooxy)ethylcarbamate is unique due to its aminooxy functional group, which imparts distinct reactivity and stability. This makes it particularly valuable in the synthesis of oxime derivatives and other bioactive compounds, setting it apart from other carbamate derivatives.

Biological Activity

Tert-butyl 2-(aminooxy)ethylcarbamate is a compound that has garnered attention in the field of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential as a drug candidate.

Chemical Structure and Properties

This compound is characterized by a tert-butyl group, an aminooxy functional group, and an ethyl carbamate moiety. The presence of the aminooxy group is particularly significant as it can participate in various biological interactions, potentially influencing enzyme activity and cellular signaling pathways.

PropertyValue
Molecular FormulaC10H21N3O3
Molecular Weight219.29 g/mol
Boiling PointNot available
SolubilitySoluble in ethanol
Log P (octanol-water)0.5

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to modulate various cellular functions. Studies have shown that this compound can interfere with signal transduction pathways, leading to alterations in cell proliferation, apoptosis, and differentiation.

  • Inhibition of Enzymatic Activity : The aminooxy group can form reversible covalent bonds with aldehydes and ketones, potentially inhibiting enzymes that rely on these substrates.
  • Cell Signaling Modulation : Research indicates that the compound may affect pathways involved in cell survival and apoptosis, suggesting its role as a pro-apoptotic agent in certain cancer models .

Case Studies

Several studies have investigated the effects of this compound on different cell types:

  • Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in the viability of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .
  • Neuroprotective Effects : Another study highlighted the neuroprotective potential of this compound in models of neurodegeneration. The compound exhibited the ability to reduce neuronal cell death induced by excitotoxicity, suggesting its potential application in neurodegenerative diseases .

Toxicological Considerations

While this compound shows promising biological activity, it is essential to consider its safety profile. Preliminary toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, high concentrations may lead to adverse effects such as cytotoxicity in non-target cells .

Properties

IUPAC Name

tert-butyl N-(2-aminooxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O3/c1-7(2,3)12-6(10)9-4-5-11-8/h4-5,8H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLJOAREDJOYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601237733
Record name 1,1-Dimethylethyl N-[2-(aminooxy)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601237733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75051-55-7
Record name 1,1-Dimethylethyl N-[2-(aminooxy)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75051-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[2-(aminooxy)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601237733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[2-(aminooxy)ethyl]carbamate
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Synthesis routes and methods I

Procedure details

2E was deprotected as previously described in 2A, Step 2 to give tert-butyl 2-(aminooxy)ethylcarbamate (2F, 1.26 g, 58% yield). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.45 (s, 9H) 3.37 (q, J=5.31 Hz, 2H) 3.62-3.85 (m, 2H) 4.90 (br. s., 1H) 5.47 (br. s., 2H).
Name
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Synthesis routes and methods II

Procedure details

To a solution of tert-butyl(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate (1.83 g, 6.00 mmol) described in Reference Example 7 in methylene chloride (11 mL) was gradually added 9.8M methylamine methanol solution (1.83 mL), followed by stirring for 2 hours. The reaction solution was filtered and the filtrate was distilled off under reduced pressure, followed by extracting with 0.5M hydrochloric acid (24 mL). To the resulting aqueous layer were added methylene chloride and 1M sodium hydroxide (18 mL), thereby the target was extracted with ethylene chloride. The resulting organic layer was dried over magnesium sulfate and the solvent was distilled off under reduced pressure. 1.038 g of the title compound was afforded as the crude product (yield 98%).
Quantity
1.83 g
Type
reactant
Reaction Step One
[Compound]
Name
9.8M methylamine methanol
Quantity
1.83 mL
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reactant
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Quantity
11 mL
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solvent
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Synthesis routes and methods III

Procedure details

[2-(1,3-dioxo-1,3-dihydroisoindol-2-yloxy)-ethyl]-carbamic acid tert-butyl ester (0.842 g, 2.749 mmol) was dissolved in 20 ml of CH2Cl2 and methylhydrazine (150 μL, 2.776 mmol) was added at room temperature. As soon as methylhydrazine was added, a white precipitate was formed. The reaction was stirred at room temperature for 72 hours. The reaction mixture was filtered and the filtrate was concentrated under reduced pressure to provide 0.496 g of a viscous oil (102% yield). The crude material was used without further purification.
Quantity
20 mL
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solvent
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Name
methylhydrazine
Quantity
150 μL
Type
reactant
Reaction Step Two
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
102%

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